molecular formula C25H23N3O4S2 B3076706 ethyl 4-[2-({3-ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate CAS No. 1040682-90-3

ethyl 4-[2-({3-ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate

Cat. No.: B3076706
CAS No.: 1040682-90-3
M. Wt: 493.6 g/mol
InChI Key: IDLPSFHQJWGBAB-UHFFFAOYSA-N
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Description

Ethyl 4-[2-({3-ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate (CAS: 686770-24-1) is a thieno[3,2-d]pyrimidine derivative characterized by a fused thiophene-pyrimidinone core. Key structural features include:

  • A 3-ethyl-4-oxo-7-phenyl substitution on the thieno[3,2-d]pyrimidine ring.
  • A sulfanyl acetamido linker bridging the pyrimidinone core to a para-substituted ethyl benzoate group.

This compound is cataloged in major chemical databases (e.g., CHEMBL2323234, ZINC2719673) and shares synthetic pathways with other heterocyclic systems involving nucleophilic substitutions and coupling reactions .

Properties

IUPAC Name

ethyl 4-[[2-(3-ethyl-4-oxo-7-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O4S2/c1-3-28-23(30)22-21(19(14-33-22)16-8-6-5-7-9-16)27-25(28)34-15-20(29)26-18-12-10-17(11-13-18)24(31)32-4-2/h5-14H,3-4,15H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDLPSFHQJWGBAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(C(=CS2)C3=CC=CC=C3)N=C1SCC(=O)NC4=CC=C(C=C4)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[2-({3-ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate typically involves multiple steps. One common approach is the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid or triethyl orthoformate . The reaction conditions often include heating the reactants in solvents like xylene or toluene, sometimes in the presence of desiccants like calcium chloride .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as crystallization and chromatography is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[2-({3-ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the sulfur atom, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.

Scientific Research Applications

Ethyl 4-[2-({3-ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its anti-inflammatory, antimicrobial, and anticancer properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of ethyl 4-[2-({3-ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Table 1: Core Heterocyclic Systems and Substituents

Compound Core Structure Key Substituents
Target Compound Thieno[3,2-d]pyrimidin-4-one 3-Ethyl, 7-phenyl, sulfanyl acetamido-ethyl benzoate
6-(2-Amino-6-(substituted-phenyl)pyrimidin-4-yl)-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one () Benzo[b][1,4]oxazin-3-one Substituted phenyl, amino-pyrimidinyl, methyl
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide () Pyrazolo[3,4-d]pyrimidine Fluoro-chromenone, fluoro-phenyl, sulfonamide

Key Observations:

  • Thienopyrimidine vs. Benzooxazinone/Chromenone Hybrids: The target’s thienopyrimidine core offers distinct electronic properties compared to the oxygen-rich benzooxazinone () or chromenone systems ().
  • Substituent Effects: The target’s ethyl benzoate group contrasts with the sulfonamide () or methyl-oxazinone () moieties in analogues. Benzoate esters are prone to hydrolysis, suggesting shorter metabolic half-lives compared to sulfonamides, which are more stable .

Table 2: Common Reaction Conditions

Compound Key Reagents/Conditions Reference
Target Compound Likely Cs₂CO₃-mediated coupling (inferred)
Benzooxazinone Derivative () Cs₂CO₃, DMF, room temperature
Chromenone-Pyrazolopyrimidine () Na₂CO₃, Pd(dppf)Cl₂, 1,2-dimethoxyethane

Key Observations:

  • Base Selection: Both the target compound (inferred) and the benzooxazinone derivative () utilize cesium carbonate (Cs₂CO₃) as a mild, non-nucleophilic base for deprotonation or coupling reactions. This contrasts with the sodium carbonate and palladium catalysis used in for Suzuki-Miyaura couplings .
  • Solvent Systems : Polar aprotic solvents like DMF () or acetonitrile () are prevalent, suggesting compatibility with the target’s synthesis .

Physicochemical and Functional Properties

Table 3: Functional Group Impact on Properties

Compound Functional Group Predicted Property Impact
Target Compound Ethyl benzoate Moderate lipophilicity (logP ~3–4), ester hydrolysis
Chromenone-Pyrazolopyrimidine () Trifluoromethyl, sulfonamide High metabolic stability, enhanced solubility
Benzooxazinone Derivative () Amino-pyrimidinyl Improved hydrogen-bonding capacity

Key Observations:

  • Lipophilicity : The target’s ethyl benzoate likely increases logP compared to the polar sulfonamide () but reduces it relative to trifluoromethyl groups .
  • Metabolic Stability : The sulfonamide and trifluoromethyl groups in resist enzymatic degradation, whereas the target’s ester may undergo rapid hydrolysis in vivo .

Biological Activity

Ethyl 4-[2-({3-ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate is a member of the thienopyrimidine family, which has gained attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its pharmacological significance.

Compound Overview

Chemical Structure : this compound features a thieno[3,2-d]pyrimidine core, a sulfanyl group, and an ethyl ester moiety. Its molecular formula is C₁₈H₁₈N₂O₃S, with a molecular weight of approximately 366.47 g/mol.

Synthesis : The synthesis of this compound typically involves several key reactions:

  • Formation of the Thieno[3,2-d]pyrimidine Core : Cyclization reactions using sulfur-containing compounds and nitrogen sources.
  • Introduction of Substituents : Ethyl and phenyl groups are introduced via substitution reactions with appropriate electrophiles.

Biological Activity

Pharmacological Properties : this compound has been investigated for various biological activities:

  • Antimicrobial Activity : Research indicates that thienopyrimidine derivatives exhibit significant antimicrobial properties. Studies have shown that similar compounds can inhibit bacterial growth effectively in vitro .
  • Antitumor Activity : The compound has been evaluated for its potential as an anticancer agent. A study demonstrated that derivatives of thienopyrimidines showed promising results in inhibiting tumor cell proliferation in multicellular spheroid models .
  • Anticonvulsant Effects : Some thienopyrimidine derivatives have been reported to possess anticonvulsant properties, suggesting potential applications in treating epilepsy .

Table 1: Summary of Biological Activities

Activity TypeReferenceFindings
AntimicrobialPandey et al., 2009Significant inhibition of bacterial strains
AntitumorFayad et al., 2019Inhibition of tumor cell proliferation
AnticonvulsantEl-Azab et al., 2013Effective in reducing seizure frequency

Detailed Research Findings

  • Antimicrobial Activity : A study by Pandey et al. (2009) evaluated various thienopyrimidine derivatives for their antimicrobial efficacy against common pathogens. The results indicated that compounds similar to ethyl 4-[2-(...)] exhibited potent activity against Gram-positive and Gram-negative bacteria.
  • Antitumor Activity : In a screening study conducted by Fayad et al. (2019), a library of thienopyrimidine compounds was tested on multicellular spheroids to assess their anticancer potential. The findings suggested that certain derivatives could significantly reduce viability in cancer cell lines.
  • Anticonvulsant Effects : El-Azab et al. (2013) explored the anticonvulsant properties of thienopyrimidine derivatives in animal models. The results indicated a marked reduction in seizure activity, highlighting the therapeutic potential of these compounds in neurological disorders.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 4-[2-({3-ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate
Reactant of Route 2
Reactant of Route 2
ethyl 4-[2-({3-ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate

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